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molecular formula C10H14O2S B8375876 3-Isopropoxy-5-methoxy-benzenethiol

3-Isopropoxy-5-methoxy-benzenethiol

Cat. No. B8375876
M. Wt: 198.28 g/mol
InChI Key: FSZVFHJRVAZIBR-UHFFFAOYSA-N
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Patent
US08765779B2

Procedure details

Prepared as described for 3-benzyloxy-benzenethiol SM28 starting from 3-isopropoxy-5-methoxyaniline. MS m/z: 199 [M+H]+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC1C=C([SH:15])C=CC=1)C1C=CC=CC=1.[CH:16]([O:19][C:20]1[CH:21]=[C:22]([CH:24]=[C:25]([O:27][CH3:28])[CH:26]=1)N)([CH3:18])[CH3:17]>>[CH:16]([O:19][C:20]1[CH:21]=[C:22]([SH:15])[CH:24]=[C:25]([O:27][CH3:28])[CH:26]=1)([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC=1C=C(N)C=C(C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
C(C)(C)OC=1C=C(C=C(C1)OC)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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